4-(1H-pyrazol-1-ylmethyl)aniline

Catalog No.
S1525531
CAS No.
142335-61-3
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-pyrazol-1-ylmethyl)aniline

CAS Number

142335-61-3

Product Name

4-(1H-pyrazol-1-ylmethyl)aniline

IUPAC Name

4-(pyrazol-1-ylmethyl)aniline

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2

InChI Key

ISRYTHBRUSOVAB-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N

Potential in Medicinal Chemistry:

4-(1H-pyrazol-1-ylmethyl)aniline is a molecule of interest in medicinal chemistry due to the presence of two important functional groups: the aniline moiety and the pyrazole ring. The aniline group can participate in hydrogen bonding and various interactions with biomolecules, while the pyrazole ring is a known pharmacophore (a structural feature associated with a specific biological activity) found in many drugs.

This combination has led researchers to explore 4-(1H-pyrazol-1-ylmethyl)aniline and its derivatives as potential candidates for various therapeutic applications. Studies have shown activity against cancer cell lines, with some derivatives exhibiting antiproliferative (inhibiting cell growth) and apoptotic (inducing cell death) effects.

Exploration in Material Science:

The unique structure of 4-(1H-pyrazol-1-ylmethyl)aniline makes it a potential candidate for the development of novel functional materials. The presence of the aromatic rings and the heterocyclic pyrazole ring suggests potential applications in areas like organic electronics and sensor development.

Research is ongoing to explore the potential of 4-(1H-pyrazol-1-ylmethyl)aniline and its derivatives in these fields. Studies have reported the synthesis and characterization of polymers containing this molecule, investigating their electrical and optical properties.

4-(1H-pyrazol-1-ylmethyl)aniline, with the chemical formula C₁₀H₁₁N₃, is an organic compound characterized by the presence of a pyrazole group attached to an aniline structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the pyrazole moiety. The compound has a molecular weight of approximately 173.21 g/mol and is known to exhibit various biological activities, making it a subject of interest in pharmaceutical research .

Currently, there is no documented information regarding a specific mechanism of action for 4-(1H-pyrazol-1-ylmethyl)aniline. However, pyrazole derivatives have been explored for various biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties []. If 4-(1H-pyrazol-1-ylmethyl)aniline exhibits any biological activity, the mechanism would depend on its specific interactions with cellular components or target molecules.

  • Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can react with aldehydes or ketones under acidic conditions to form imines or Schiff bases.
  • Reduction Reactions: The pyrazole ring can be reduced under specific conditions, leading to derivatives with altered biological activity.

These reactions are significant for synthesizing derivatives that may enhance biological efficacy or alter physical properties.

4-(1H-pyrazol-1-ylmethyl)aniline has demonstrated various biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds containing pyrazole moieties exhibit antimicrobial effects against a range of pathogens .
  • Anticancer Activity: Some derivatives have been evaluated for their potential as anticancer agents, showing promising results in inhibiting tumor growth .
  • Anti-inflammatory Effects: The compound has been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

These biological activities make 4-(1H-pyrazol-1-ylmethyl)aniline a valuable compound in drug discovery and development.

Several synthesis methods have been reported for 4-(1H-pyrazol-1-ylmethyl)aniline:

  • Mannich Reaction: This method involves the reaction of aniline with formaldehyde and pyrazole derivatives under acidic conditions to yield the desired product.
  • Catalyst-Free Synthesis: Recent advancements have introduced catalyst-free methods that simplify the synthesis process while maintaining high yields .
  • Substitution Reactions: The introduction of the pyrazole group can also be achieved through electrophilic aromatic substitution reactions involving appropriate precursors.

These methods highlight the versatility and efficiency of synthesizing this compound.

The applications of 4-(1H-pyrazol-1-ylmethyl)aniline span several fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug development, particularly in antimicrobial and anticancer therapies.
  • Material Science: Its unique chemical structure allows for potential use in developing advanced materials, including polymers and coatings.
  • Agriculture: There is ongoing research into its application as a pesticide or herbicide due to its biological properties.

Interaction studies involving 4-(1H-pyrazol-1-ylmethyl)aniline focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes linked to disease pathways, providing insight into its therapeutic potential.
  • Receptor Binding: Studies are ongoing to determine its interaction with various receptors, which could elucidate mechanisms underlying its biological effects.

These studies are crucial for understanding how this compound can be utilized in therapeutic contexts.

Several compounds share structural similarities with 4-(1H-pyrazol-1-ylmethyl)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-[(1-Pyrazolyl)methyl]aniline892502-09-90.98
2-((1H-Pyrazol-1-yl)methyl)aniline956533-57-60.92
(3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine562803-76-30.91
4-(1H-Pyrazol-1-yl)methylphenylmethanamine hydrochloride904696-62-40.90

Uniqueness

While these compounds share structural features, 4-(1H-pyrazol-1-ylmethyl)aniline stands out due to its specific biological activities and potential applications in pharmaceuticals and materials science. Its unique combination of properties makes it a focal point for further research and development.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(1H-Pyrazol-1-ylmethyl)aniline

Dates

Modify: 2023-08-15

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